N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-31-20-10-6-5-9-19(20)25-23(29)22(28)24-15-17-11-13-26(14-12-17)21(27)16-30-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMYLNVWIPKDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2-Phenoxyacetyl)piperidin-4-ylmethanamine
The piperidine intermediate is synthesized via a two-step protocol:
- N-Alkylation of piperidin-4-ylmethanol : Reaction with 2-phenoxyacetyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine, yields 1-(2-phenoxyacetyl)piperidin-4-ylmethanol (85–90% yield).
- Conversion to methanamine : Oxidation of the alcohol using Jones reagent (CrO₃/H₂SO₄) at −10°C, followed by reductive amination with ammonium acetate and sodium cyanoborohydride, produces the primary amine (70–75% yield).
Synthesis of N'-[2-(Methylsulfanyl)phenyl]ethanediamide
The ethanediamide moiety is constructed via:
- Activation of oxalic acid : Treatment with thionyl chloride generates oxalyl chloride, which reacts with 2-(methylsulfanyl)aniline in anhydrous THF at −20°C to form the monoamide intermediate (88% yield).
- Coupling with the piperidine amine : The activated monoamide is reacted with 1-(2-phenoxyacetyl)piperidin-4-ylmethanamine in DMF at 50°C for 12 hours, yielding the target compound (65–70% purity before crystallization).
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Amidation efficiency : DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity and ability to stabilize intermediates (Table 1).
- Temperature control : Maintaining −20°C during oxalyl chloride formation minimizes decomposition, while the amidation step requires 50°C for sufficient reactivity.
Table 1: Solvent Screening for Amidation Step
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 70 | 95 |
| THF | 55 | 87 |
| Acetonitrile | 48 | 82 |
Catalytic Additives
- Triethylamine : Essential for scavenging HCl during acylation, improving yields by 15–20%.
- DMAP (4-Dimethylaminopyridine) : Accelerates amidation kinetics but complicates purification due to residual basicity.
Crystallization and Purification
The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity (HPLC). Key parameters:
- Cooling rate : 0.5°C/min to prevent oiling out.
- Seed crystal addition : Critical for polymorph control (Form I, melting point 162–164°C).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC Conditions : C18 column, 60:40 MeOH/H₂O, 1.0 mL/min, λ = 254 nm. Retention time: 8.2 min, purity 99.3%.
Challenges and Limitations
- Steric hindrance : Bulky substituents on piperidine reduce amidation efficiency, necessitating excess reagents.
- Oxidation sensitivity : The methylsulfanyl group requires inert atmosphere handling to prevent sulfoxide formation.
Chemical Reactions Analysis
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe to study biological processes, such as enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide can be compared with similar compounds such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and may exhibit comparable biological activities.
2-(methylthio)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide: This compound has a similar core structure but lacks the oxalamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide, identified by its CAS number 1235239-00-5, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.5 g/mol
- Structural Characteristics : The compound features a piperidine ring, a phenoxyacetyl group, and a methylsulfanyl group which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives with methylsulfanyl groups exhibited significant antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| 7g | MRSA | 85.76 |
| 7a | E. coli | 97.76 |
| 7c | K. pneumoniae | 66.69 |
COX Inhibition and Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. Notably, some derivatives showed IC50 values ranging from 0.10 to 0.35 µM with high selectivity for COX-2 over COX-1 .
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 7a | 0.10 | 132 |
| 7b | 0.31 | 31.29 |
| Indomethacin | 0.079 | - |
Cytotoxicity and Safety Profile
In vitro studies indicated that several derivatives of the compound were non-toxic to human cells at therapeutic concentrations, demonstrating a favorable safety margin . The cytotoxicity was assessed using human embryonic kidney cells and hemolysis assays.
Table 3: Cytotoxicity Assessment
| Compound | CC50 (µM) | HC10 (%) |
|---|---|---|
| 7a | >1000 | <10 |
| 7g | >1000 | <10 |
| Control | <50 | >50 |
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing various methylsulfanyl phenyl derivatives and evaluating their biological activities . The findings indicated that compounds with specific substitutions at the piperidine ring significantly enhanced antimicrobial and anti-inflammatory effects.
The proposed mechanism for the anti-inflammatory activity involves selective inhibition of the COX-2 enzyme pathway, leading to reduced prostaglandin synthesis and subsequent alleviation of inflammatory symptoms . Molecular docking studies suggested that the bulky structure of these compounds restricts their fit into the COX-1 active site, thus favoring COX-2 selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step routes, including:
- Formation of intermediates : Introduce the methylsulfanylphenyl group via nucleophilic substitution or coupling reactions.
- Piperidinyl modification : Attach the phenoxyacetyl group to the piperidine ring using acyl chloride coupling under anhydrous conditions.
- Ethanediamide linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the ethanediamide bond.
- Optimization : Adjust temperature (40–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hrs) to maximize yield. Monitor progress via TLC or HPLC .
Q. What purification techniques are effective for isolating this compound from reaction by-products?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) for high-resolution separation. For bulk purification, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixture) may be employed. Purity is validated by ≥95% HPLC area percentage and consistent NMR spectra .
Q. What analytical methods are recommended for assessing purity and structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm functional groups and connectivity.
- Mass spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ ion).
- IR spectroscopy : Identify characteristic amide (1650–1700 cm⁻¹) and sulfanyl (600–700 cm⁻¹) bands.
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can NMR and IR spectroscopy resolve structural ambiguities in complex ethanediamide derivatives?
- Methodology :
- 2D NMR techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving regioisomerism or rotational barriers in the ethanediamide linkage.
- Variable-temperature NMR : Detect conformational flexibility in the piperidinyl or phenoxyacetyl groups.
- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to validate sulfanyl and amide group orientations .
Q. How does the methylsulfanyl group influence the compound’s interaction with biological targets compared to other substituents?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with sulfoxide, sulfone, or methylthioether replacements.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases or GPCRs).
- Computational docking : Compare binding poses (e.g., AutoDock Vina) to assess steric/electronic effects of substituents on target engagement .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and metabolic stability?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 metabolism.
- Molecular dynamics simulations : Model liver microsomal stability (e.g., CYP3A4 interaction) using GROMACS or AMBER.
- Metabolite identification : Predict Phase I/II metabolites (e.g., sulfoxidation via FMO3) using Meteor (Lhasa Limited) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), passage numbers, and assay conditions (e.g., serum-free media).
- Orthogonal assays : Confirm activity via fluorescence polarization (binding) and functional assays (cAMP or calcium flux).
- Batch-to-batch analysis : Compare purity and stereochemistry of compound batches using chiral HPLC and X-ray crystallography .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in different studies?
- Methodology :
- Standardize conditions : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using nephelometry or UV-Vis spectroscopy.
- Aggregation assessment : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility.
- Solid-state analysis : Use X-ray powder diffraction (XRPD) to identify polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
